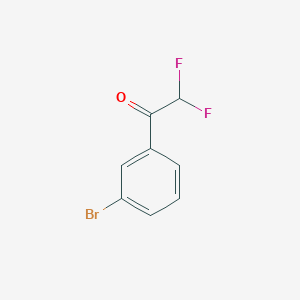

1-(3-Bromophenyl)-2,2-difluoroethanone

Description

Properties

IUPAC Name |

1-(3-bromophenyl)-2,2-difluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZELFBPCXLKNMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(3-bromophenyl)-2,2-difluoroethanone chemical properties

An In-depth Technical Guide to 1-(3-bromophenyl)-2,2-difluoroethanone: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 1-(3-bromophenyl)-2,2-difluoroethanone, a fluorinated organic compound of significant interest to researchers in medicinal chemistry and drug discovery. This molecule uniquely combines two highly valuable chemical motifs: a brominated aromatic ring, which serves as a versatile handle for cross-coupling reactions, and an α,α-difluoromethyl ketone. The difluoromethyl ketone moiety acts as a potent electrophilic center and a key pharmacophore, capable of modulating biological activity. This document delves into the compound's physicochemical properties, outlines robust synthetic strategies, explores its chemical reactivity, and discusses its profound implications as a building block for the development of novel therapeutics.

Physicochemical and Spectroscopic Properties

1-(3-bromophenyl)-2,2-difluoroethanone is a specialized building block, and as such, extensive physical property data is not always published. The following tables summarize known identifiers and predicted properties, alongside an expert analysis of its expected spectroscopic characteristics.

Physical and Chemical Identity

| Property | Value | Source |

| CAS Number | 1002356-02-6 | [1] |

| Molecular Formula | C₈H₅BrF₂O | [1] |

| Molecular Weight | 235.03 g/mol | [1] |

| InChIKey | HZELFBPCXLKNMP-UHFFFAOYSA-N | [2] |

| SMILES | O=C(C(F)F)c1cccc(Br)c1 | [1] |

| Predicted XlogP | 3.1 | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Spectroscopic Analysis (Predicted)

Detailed experimental spectra for this specific compound are not publicly available. However, based on its structure and established principles of NMR and IR spectroscopy, a characteristic spectral profile can be accurately predicted.

| Spectroscopy | Expected Characteristics | Rationale |

| ¹H NMR | Aromatic Region (δ 7.5-8.2 ppm): 4H, complex multiplet pattern consistent with a 1,3-disubstituted benzene ring. Aliphatic Region (δ 6.0-6.5 ppm): 1H, triplet (t), with a coupling constant (²JH-F) of approx. 50-55 Hz. | The aromatic protons will show splitting from each other. The single proton on the difluoromethyl carbon will be split into a triplet by the two adjacent, magnetically equivalent fluorine atoms. |

| ¹³C NMR | Carbonyl (C=O): δ ~185-190 ppm (triplet, ²JC-F ~25-30 Hz). Aromatic (C-Br): δ ~122 ppm. Aromatic (CH): δ ~125-138 ppm. Difluoromethyl (-CHF₂): δ ~110-115 ppm (triplet, ¹JC-F ~240-250 Hz). | The carbonyl carbon and the difluoromethyl carbon will exhibit characteristic splitting due to one-bond and two-bond coupling with the fluorine atoms, respectively. |

| ¹⁹F NMR | δ ~ -120 to -130 ppm (doublet, d), with a coupling constant (²JF-H) of approx. 50-55 Hz. | ¹⁹F NMR is highly sensitive to the electronic environment.[3] The two fluorine atoms are equivalent and will appear as a single signal, split into a doublet by the adjacent proton.[4] |

| IR Spectroscopy | C=O Stretch: Strong absorption at ~1720-1740 cm⁻¹. C-F Stretch: Strong, sharp absorptions at ~1100-1200 cm⁻¹. Aromatic C=C Stretch: Medium absorptions at ~1580-1600 cm⁻¹. | The electron-withdrawing effect of the two fluorine atoms increases the frequency of the carbonyl stretch compared to a non-fluorinated ketone. The C-F bonds will give rise to characteristic strong signals in the fingerprint region. |

| Mass Spectrometry | [M+H]⁺: m/z ~234.956. Isotopic Pattern: Characteristic pattern for a monobrominated compound (M and M+2 peaks in ~1:1 ratio). | Predicted mass-to-charge ratios for various adducts are available.[2] The presence of bromine is easily confirmed by its distinct isotopic signature. |

Synthesis Strategies

The synthesis of α,α-difluoroketones can be approached through various methods, broadly categorized as direct fluorination of a ketone precursor or the use of a pre-fluorinated building block.[5] For 1-(3-bromophenyl)-2,2-difluoroethanone, a practical and scalable approach involves the direct difluorination of the readily available starting material, 3'-bromoacetophenone (CAS 2142-63-4).

Causality in Method Selection

Direct fluorination is often preferred for its atom economy and shorter synthetic sequence. While powerful electrophilic fluorinating agents like Selectfluor® are effective, they can be aggressive. A common alternative is the conversion of the ketone to an intermediate that is more readily fluorinated. One such method involves the formation of a silyl enol ether, followed by electrophilic fluorination. This approach offers good control and generally high yields.

Experimental Protocol: Synthesis via Silyl Enol Ether Intermediate

This protocol is a representative, field-proven methodology adapted for this specific target.

Step 1: Formation of the Silyl Enol Ether

-

To a flame-dried, argon-purged round-bottom flask, add anhydrous tetrahydrofuran (THF, 10 mL/mmol).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene).

-

In a separate flask, dissolve 3'-bromoacetophenone (1.0 eq) in anhydrous THF (2 mL/mmol).

-

Add the ketone solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Add chlorotrimethylsilane (TMSCl) (1.2 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete conversion of the starting material.

-

The crude silyl enol ether is typically used directly in the next step after a simple aqueous work-up (quenching with sat. NaHCO₃, extraction with ether, drying over Na₂SO₄) and solvent evaporation.

Step 2: Electrophilic Difluorination

-

Dissolve the crude silyl enol ether from Step 1 in acetonitrile (15 mL/mmol).

-

Add Selectfluor® (N-fluorobenzenesulfonimide) (2.5 eq) portion-wise to the solution at room temperature. The reaction can be mildly exothermic.

-

Stir the reaction at room temperature for 12-24 hours. Monitor progress by ¹⁹F NMR or GC-MS.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove insoluble byproducts.

-

Wash the organic phase with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

Concentrate the solution under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-(3-bromophenyl)-2,2-difluoroethanone as the final product.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 1-(3-bromophenyl)-2,2-difluoroethanone.

Chemical Reactivity and Synthetic Utility

The synthetic power of 1-(3-bromophenyl)-2,2-difluoroethanone stems from its two distinct and orthogonally reactive functional groups.

Reactivity at the Bromophenyl Ring

The aryl bromide is a prime substrate for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents at the 3-position of the phenyl ring, enabling the creation of large chemical libraries for structure-activity relationship (SAR) studies.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, anilines, or N-heterocycles.

-

Sonogashira Coupling: Formation of C-C triple bonds by coupling with terminal alkynes.

-

Heck Coupling: Formation of C-C double bonds by coupling with alkenes.

Reactivity of the α,α-Difluoromethyl Ketone

The ketone moiety is highly influenced by the adjacent difluoromethyl group. The strong electron-withdrawing nature of the two fluorine atoms significantly increases the electrophilicity of the carbonyl carbon.[5][6]

-

Nucleophilic Addition: The ketone readily undergoes attack by nucleophiles. A key reaction in a biological context is the addition of cysteine or serine residues from enzyme active sites to form a stable, reversible hemi(thio)ketal adduct.[6] This mechanism is the foundation of its utility as a covalent-reversible enzyme inhibitor.[7]

-

Reduction: The carbonyl can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄).[8] This creates a chiral center and provides access to 2-(3-bromophenyl)-2,2-difluoroethan-1-ol, another valuable synthetic intermediate.

-

Enolate Chemistry: While the acidity of the α-proton is increased, forming the corresponding enolate for further α-functionalization can be challenging but is achievable under specific conditions, as demonstrated in palladium-catalyzed α-arylation reactions of related systems.[8]

Key Reaction Pathways Diagram

Caption: Key reaction pathways for the subject compound.

Applications in Drug Discovery

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, used to fine-tune properties like metabolic stability, lipophilicity, and binding affinity.[9] The difluoromethyl group (-CHF₂) is particularly valuable as it can serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups and act as a lipophilic hydrogen bond donor.[6][8]

Role as a Covalent-Reversible Inhibitor Warhead

The primary application of the α,α-difluoromethyl ketone motif is as an electrophilic "warhead" for designing enzyme inhibitors, particularly for serine and cysteine proteases.[6][10] The enhanced electrophilicity of the carbonyl allows it to trap a nucleophilic residue in the enzyme's active site, forming a stable but reversible covalent bond. This mode of action offers the potency of a covalent inhibitor with a potentially improved safety profile compared to irreversible inhibitors.

A Versatile Scaffold for Library Synthesis

1-(3-bromophenyl)-2,2-difluoroethanone is an ideal scaffold for building focused libraries of potential drug candidates. A typical drug discovery workflow would leverage its dual reactivity.

Drug Discovery Workflow Diagram

Caption: Logical flow from building block to drug candidate.

Safety and Handling

As a halogenated ketone, 1-(3-bromophenyl)-2,2-difluoroethanone requires careful handling in a laboratory setting.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Always handle this compound in a certified fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere as recommended.[1]

References

-

Di Micco, S., et al. (2022). Pseudo-Dipeptide Bearing α,α-Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses. Molecules, 27(19), 6296. [Link]

- PubChem. (n.d.). Process to prepare 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and its derivatives.

-

Braun, M. G., et al. (2014). Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes. Journal of the American Chemical Society, 136(12), 4649–4654. [Link]

-

Wang, X., et al. (2024). Radical Decarboxylation-Initiated SH2′ Reaction of β,β-Difluoroenol Sulfonates: Access to α,α-Difluoroketones. Organic Letters. [Link]

-

ScienceDaily. (2025). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. [Link]

-

Ma, G., et al. (2014). Supporting Information - An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes. The Royal Society of Chemistry. [Link]

-

Duarte, F. I., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5369. [Link]

-

University of Ottawa. (n.d.). 19Fluorine NMR. [Link]

-

Pattison, G. (2018). Methods for the Synthesis of α,α-Difluoroketones. European Journal of Organic Chemistry, 2018(26), 3520-3540. [Link]

-

Zhang, T., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. European Journal of Medicinal Chemistry, 224, 113702. [Link]

-

Agotai, E., et al. (2022). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 27(15), 4983. [Link]

-

Novak, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Nature Communications, 13, 1729. [Link]

-

Lee, S. J., et al. (2017). Synthesis and Reactivity of 18F-Labeled α,α-Difluoro-α-(aryloxy)acetic Acids. Organic Letters, 19(3), 568-571. [Link]

-

Diva-Portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs. [Link]

-

PubChemLite. (n.d.). 1-(3-bromophenyl)-2,2-difluoroethanone. [Link]

-

PubChem. (n.d.). 3'-Bromoacetophenone. [Link]

Sources

- 1. 1002356-02-6|1-(3-Bromophenyl)-2,2-difluoroethanone|BLD Pharm [bldpharm.com]

- 2. PubChemLite - 1-(3-bromophenyl)-2,2-difluoroethanone (C8H5BrF2O) [pubchemlite.lcsb.uni.lu]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Pseudo-Dipeptide Bearing α,α-Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1-(3-bromophenyl)-2,2-difluoroethanone (CAS 1002356-02-6)

For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-bromophenyl)-2,2-difluoroethanone, a fluorinated ketone building block with significant potential in medicinal chemistry and materials science. The document details its physicochemical properties, outlines plausible synthetic strategies based on established organofluorine chemistry, discusses its reactivity, and explores its potential applications as a key intermediate in the development of novel therapeutic agents and functional materials. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.

Introduction

1-(3-bromophenyl)-2,2-difluoroethanone, bearing the CAS number 1002356-02-6, is a specialized organic compound that merges the functionalities of a brominated aromatic ring and an α,α-difluoroketone. The presence of the difluoromethyl ketone moiety is of particular interest in drug design, as it can act as a bioisostere for hydroxyl, thiol, or amino groups, potentially enhancing metabolic stability and target binding affinity. The bromine atom on the phenyl ring serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions for the construction of more complex molecular architectures. This guide aims to consolidate the available technical information on this compound, providing researchers with a foundational understanding of its properties and utility.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(3-bromophenyl)-2,2-difluoroethanone is presented below. This data is compiled from chemical supplier information.[1]

| Property | Value | Source |

| CAS Number | 1002356-02-6 | [1] |

| Molecular Formula | C₈H₅BrF₂O | [1] |

| Molecular Weight | 235.03 g/mol | [1] |

| SMILES | FC(F)C(C1=CC=CC(Br)=C1)=O | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Synthesis and Purification

Proposed Synthetic Pathway: Grignard-based Approach

A logical and field-proven approach would involve the generation of a Grignard reagent from 3-bromoiodobenzene or 1,3-dibromobenzene, followed by its reaction with a difluoroacetic acid derivative. The choice of starting material and reaction conditions is critical to ensure selectivity and good yields.

Caption: Proposed Grignard-based synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general procedures for similar transformations and should be optimized for specific laboratory conditions.

Materials:

-

3-Bromoiodobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

N-methoxy-N-methyl-2,2-difluoroacetamide (Weinreb amide)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add magnesium turnings. Add a solution of 3-bromoiodobenzene in anhydrous THF dropwise. Initiate the reaction with gentle heating or the addition of a small crystal of iodine if necessary. Once the reaction begins, continue the addition of the 3-bromoiodobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

Difluoroacetylation: Cool the Grignard solution to 0°C in an ice bath. Slowly add a solution of N-methoxy-N-methyl-2,2-difluoroacetamide in anhydrous THF. Monitor the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of cold 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1-(3-bromophenyl)-2,2-difluoroethanone.

Reactivity and Mechanistic Considerations

The reactivity of 1-(3-bromophenyl)-2,2-difluoroethanone is dictated by its two primary functional groups: the ketone and the aryl bromide.

-

Ketone Reactivity: The carbonyl group is susceptible to nucleophilic attack. The presence of the two α-fluorine atoms significantly increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to its non-fluorinated counterpart. It can undergo reactions such as reduction to the corresponding alcohol, or addition of organometallic reagents.

-

Aryl Bromide Reactivity: The bromine atom on the phenyl ring is a key site for synthetic elaboration, most notably through transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to a wide array of more complex derivatives.

Caption: Key reaction pathways for 1-(3-bromophenyl)-2,2-difluoroethanone.

Applications in Research and Development

While specific applications for 1-(3-bromophenyl)-2,2-difluoroethanone are not extensively documented in readily available literature, its structural motifs suggest significant potential in several areas of research and development, particularly in drug discovery.

-

Enzyme Inhibitors: The electrophilic nature of the difluoromethyl ketone makes it a potential warhead for covalent or pseudo-covalent inhibition of enzymes, particularly proteases where a serine, threonine, or cysteine residue in the active site can act as a nucleophile.

-

Bioisosteric Replacement: The difluoromethyl group can serve as a lipophilic hydrogen bond donor, mimicking the interactions of hydroxyl or thiol groups in drug-receptor binding.

-

Scaffold for Library Synthesis: The presence of the aryl bromide allows for the use of this compound as a versatile scaffold. Through parallel synthesis techniques employing various cross-coupling reactions, large libraries of derivatives can be generated for high-throughput screening in drug discovery programs.

Safety and Handling

Based on the GHS hazard statements provided by suppliers, 1-(3-bromophenyl)-2,2-difluoroethanone should be handled with appropriate care in a well-ventilated laboratory fume hood.[1]

-

Hazard Statements:

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

1-(3-bromophenyl)-2,2-difluoroethanone represents a valuable building block for synthetic and medicinal chemists. Its combination of a reactive difluoromethyl ketone and a synthetically versatile aryl bromide moiety provides a platform for the development of a wide range of novel compounds. While detailed, publicly available research on this specific molecule is limited, its potential, derived from the known utility of its constituent functional groups, is significant. Further research into the synthesis, characterization, and application of this compound is warranted and will likely lead to its use in the creation of new and valuable molecules for the pharmaceutical and materials science industries.

References

Sources

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 1-(3-bromophenyl)-2,2-difluoroethanone

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical exploration of the hypothesized mechanism of action for the novel compound, 1-(3-bromophenyl)-2,2-difluoroethanone. As a Senior Application Scientist, the following analysis is grounded in established biochemical principles and data from structurally analogous compounds, offering a predictive framework for its biological activity and a roadmap for its experimental validation.

Executive Summary: A Molecule of Intrigue

1-(3-bromophenyl)-2,2-difluoroethanone is a synthetic compound characterized by a brominated phenyl ring and a difluoroethanone moiety. While specific biological data for this exact molecule is not yet publicly available, its structural features, particularly the α,α-difluoro-β-keto group, point towards a high potential for biological activity. This guide posits a primary mechanism centered on covalent modification of biological nucleophiles, a hallmark of α-haloketones, and explores alternative or complementary non-covalent interactions based on the known activities of bromophenol derivatives. The proposed experimental workflows are designed to systematically investigate these hypotheses and elucidate the compound's precise molecular targets and physiological effects.

Chemical Reactivity and Structural Rationale

The probable mechanism of action of 1-(3-bromophenyl)-2,2-difluoroethanone is intrinsically linked to its chemical structure. The molecule can be dissected into two key components: the reactive difluoroethanone warhead and the bromophenyl recognition element.

-

The Electrophilic Core : The carbonyl carbon of the ethanone group is inherently electrophilic. This electrophilicity is significantly amplified by the presence of two electron-withdrawing fluorine atoms on the adjacent carbon. This structural arrangement makes the carbonyl carbon a prime target for nucleophilic attack by amino acid residues within proteins, such as the thiol group of cysteine or the imidazole group of histidine.

-

The Bromophenyl Moiety : The 3-bromophenyl group likely serves as a scaffold that orients the reactive ethanone group within the binding pockets of target proteins. The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and specificity. Furthermore, the overall lipophilicity of the phenyl ring will influence the compound's solubility, membrane permeability, and interactions with hydrophobic pockets in target proteins.

Hypothesized Mechanism of Action: Covalent Inhibition

Based on its classification as an α-haloketone analogue, the primary hypothesized mechanism of action for 1-(3-bromophenyl)-2,2-difluoroethanone is irreversible covalent inhibition of target proteins.[1][2][3] This is a well-established mechanism for this class of compounds, which are known to be potent alkylating agents.[3]

The proposed sequence of events is as follows:

-

Target Recognition and Binding : The compound initially binds non-covalently to a target protein, guided by interactions of the bromophenyl ring within a specific binding pocket.

-

Nucleophilic Attack : A nucleophilic amino acid residue in proximity to the bound compound attacks the electrophilic carbonyl carbon.

-

Covalent Adduct Formation : This attack leads to the formation of a stable covalent bond between the compound and the protein, resulting in irreversible inhibition of the protein's function.

Caption: Hypothesized covalent modification of a target protein.

Alternative and Complementary Mechanisms: Learning from Analogs

While covalent inhibition is a strong possibility, it is crucial to consider other potential mechanisms based on the broader activities of structurally related compounds.

Non-Covalent Enzyme Inhibition

Numerous bromophenol derivatives have been identified as potent inhibitors of a variety of enzymes.[4][5] It is plausible that 1-(3-bromophenyl)-2,2-difluoroethanone could act as a non-covalent inhibitor of enzymes such as:

-

Aldose Reductase, α-glucosidase, and α-amylase : Inhibition of these enzymes is a therapeutic strategy for managing diabetes.[4]

-

Carbonic Anhydrases : These enzymes are targets for diuretics and treatments for glaucoma.[5]

-

Cholinesterases (Acetyl- and Butyryl-) : Inhibition is a key mechanism for treating Alzheimer's disease.[5]

Modulation of Signaling Pathways

Substituted ketone-containing molecules have been shown to modulate various signaling pathways. For instance, some enone derivatives inhibit neutrophilic inflammation by modulating MAPK and Akt signaling pathways.[6] It is conceivable that 1-(3-bromophenyl)-2,2-difluoroethanone could influence cellular signaling cascades, leading to broader physiological effects beyond single enzyme inhibition.

Antimicrobial and Cytotoxic Effects

Related compounds, such as 2-(3-Bromophenyl)-2,2-difluoroethanethioamide, have demonstrated antimicrobial and cytotoxic properties.[7] These effects could arise from enzyme inhibition, disruption of cellular membranes, or induction of apoptosis.

Proposed Experimental Workflows for Mechanism of Action Elucidation

To systematically investigate the hypothesized mechanisms of action, a multi-pronged experimental approach is recommended.

Caption: Proposed experimental workflow for MoA elucidation.

Protocol 1: Broad-Spectrum Enzyme Inhibition Screening

Objective: To identify potential enzyme targets of 1-(3-bromophenyl)-2,2-difluoroethanone through a broad screening approach.

Methodology:

-

Enzyme Panel Selection : Select a panel of enzymes based on the activities of related bromophenol compounds (see Table 1). This should include, but not be limited to, aldose reductase, α-glucosidase, carbonic anhydrase II, acetylcholinesterase, and a representative cysteine protease (e.g., papain) to test for covalent inhibition.

-

Assay Preparation : Prepare assay buffers and substrates for each enzyme according to established protocols.

-

Compound Preparation : Prepare a stock solution of 1-(3-bromophenyl)-2,2-difluoroethanone in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

-

Enzyme Inhibition Assay :

-

Pre-incubate the enzyme with varying concentrations of the compound for a defined period (e.g., 30 minutes) at the optimal temperature for each enzyme.

-

Initiate the enzymatic reaction by adding the specific substrate.

-

Measure the reaction rate using a suitable detection method (e.g., spectrophotometry, fluorimetry).

-

Include appropriate controls (no inhibitor, no enzyme).

-

-

Data Analysis : Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability and Cytotoxicity Assessment

Objective: To determine the effect of 1-(3-bromophenyl)-2,2-difluoroethanone on the viability of various cell lines.

Methodology:

-

Cell Line Selection : Choose a panel of human cell lines, including cancerous (e.g., MCF-7, HeLa) and non-cancerous (e.g., HEK293) lines.

-

Cell Culture : Culture the cells in appropriate media until they reach logarithmic growth phase.

-

Cell Seeding : Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with serial dilutions of 1-(3-bromophenyl)-2,2-difluoroethanone for 24, 48, and 72 hours.

-

MTT Assay :

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each cell line and time point.

Protocol 3: Target Identification using Activity-Based Protein Profiling (ABPP)

Objective: To identify the covalent binding partners of 1-(3-bromophenyl)-2,2-difluoroethanone in a complex proteome.

Methodology:

-

Probe Synthesis : Synthesize an alkyne- or azide-tagged derivative of 1-(3-bromophenyl)-2,2-difluoroethanone to enable downstream click chemistry.

-

Proteome Labeling :

-

Incubate the tagged probe with a cell lysate or live cells.

-

Include a competition experiment where the proteome is pre-incubated with an excess of the untagged parent compound to identify specific targets.

-

-

Click Chemistry : Ligate a reporter tag (e.g., biotin-azide or a fluorescent dye-azide) to the alkyne-tagged probe-protein adducts via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

-

Target Enrichment and Identification :

-

If using a biotin tag, enrich the labeled proteins using streptavidin beads.

-

Elute the enriched proteins and digest them with trypsin.

-

Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the proteins.

-

-

Data Analysis : Compare the protein profiles from the probe-treated and competition samples to identify specific protein targets that are covalently modified by the compound.

Summary of Known Activities of Structurally Related Compounds

| Compound Class | Example Biological Activities | Reference(s) |

| Bromophenol Derivatives | Inhibition of aldose reductase, α-glucosidase, α-amylase, carbonic anhydrases, acetylcholinesterase | [4][5] |

| α-Haloketones | Alkylating agents, potential for covalent enzyme inhibition | [1][2][3] |

| Substituted Ketones | Selective COX-2 inhibition, modulation of monoamine transporters | [8][9] |

| Halogenated Marine Natural Products | Antibacterial, antifungal, antiviral, antitumor, anti-inflammatory, antioxidant, and enzymatic activity | [10] |

| 2-(3-Bromophenyl)-2,2-difluoroethanethioamide | Antimicrobial and cytotoxic effects | [7] |

Conclusion and Future Directions

1-(3-bromophenyl)-2,2-difluoroethanone presents a compelling profile for further investigation. Its chemical structure strongly suggests a mechanism of action involving covalent modification of protein targets, a strategy employed by a number of successful therapeutic agents. The proposed experimental workflows provide a clear and logical path to test this hypothesis, identify specific molecular targets, and elucidate the downstream cellular consequences of its activity. The insights gained from these studies will be invaluable for assessing the therapeutic potential of this compound and guiding future drug development efforts.

References

- Wagner, P. J., & Leavitt, R. A. (1973). Photoinduced Radical Cleavage of Bromophenyl Ketones. Journal of the American Chemical Society, 95(10), 3206–3212.

-

MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

- Riendeau, D., et al. (1997). Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor. British Journal of Pharmacology, 121(1), 105–117.

- Glushkov, V. A., & Shklyaev, Y. V. (2018). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 23(10), 2633.

- Taslimi, P., et al. (2018). Antidiabetic Potential: In Vitro Inhibition Effects of Bromophenol and Diarylmethanones Derivatives on Metabolic Enzymes. Archiv der Pharmazie, 351(12), e1800263.

-

Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Retrieved from [Link]

- Lauher, J. (2021, March 25).

- Cabrita, M. T., Vale, C., & Rauter, A. P. (2016). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 14(2), 33.

- Hogenkamp, D. J., et al. (2014). Pharmacological profile of a 17β-heteroaryl-substituted neuroactive steroid. Psychopharmacology, 231(17), 3517–3524.

-

MDPI. (n.d.). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The Reactions of a-Bromo Ketones with Primary Amines. Retrieved from [Link]

- Topal, F., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7484.

-

PharmaCompass. (n.d.). p-Bromophenyl methyl ketone. Retrieved from [Link]

- Faisal, M. R., et al. (2021). Ecological and Pharmacological Activities of Polybrominated Diphenyl Ethers (PBDEs) from the Indonesian Marine Sponge Lamellodysidea herbacea. Marine Drugs, 19(11), 611.

- Al-Hussain, S. A., et al. (2022). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836–1850.

- Luethi, D., et al. (2017). Pharmacological profile of mephedrone analogs and related new psychoactive substances. Neuropharmacology, 112(Pt A), 19–30.

- Teli, D., et al. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1).

-

MDPI. (n.d.). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

Sources

- 1. 1002356-02-6|1-(3-Bromophenyl)-2,2-difluoroethanone|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Antidiabetic potential: In vitro inhibition effects of bromophenol and diarylmethanones derivatives on metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epic.awi.de [epic.awi.de]

- 8. Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-(3-bromophenyl)-2,2-difluoroethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for the compound 1-(3-bromophenyl)-2,2-difluoroethanone. As a valuable intermediate in pharmaceutical and agrochemical research, a thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial. This document synthesizes predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The predictions are grounded in established spectroscopic principles and comparative analysis with structurally analogous compounds. This guide also outlines standardized experimental protocols for the acquisition of these spectra and provides a framework for their interpretation, ensuring scientific integrity and fostering a deeper understanding of the molecule's characteristics.

Introduction

1-(3-bromophenyl)-2,2-difluoroethanone is a halogenated ketone of significant interest in synthetic chemistry. The presence of a bromine atom on the phenyl ring and a difluoromethyl ketone moiety provides multiple reactive sites for further chemical transformations, making it a versatile building block. The spectroscopic characterization of this molecule is fundamental to confirming its identity, assessing its purity, and understanding its electronic environment, which can influence its reactivity. This guide serves as a comprehensive resource for researchers, providing a robust, predicted spectroscopic profile to aid in the identification and utilization of this compound.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for 1-(3-bromophenyl)-2,2-difluoroethanone. These predictions are based on the analysis of spectral data from analogous compounds, such as 3'-bromoacetophenone[1][2][3][4], and known chemical shift and vibrational frequency ranges for the functional groups present.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the proton of the difluoromethyl group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the difluoroacetyl group.

Table 1: Predicted ¹H NMR Data for 1-(3-bromophenyl)-2,2-difluoroethanone

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.15 | t, J ≈ 1.8 Hz | 1H | H-2 |

| ~ 8.00 | ddd, J ≈ 7.8, 1.8, 1.0 Hz | 1H | H-6 |

| ~ 7.80 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | 1H | H-4 |

| ~ 7.45 | t, J ≈ 7.9 Hz | 1H | H-5 |

| ~ 6.50 | t, JHF* ≈ 54 Hz | 1H | -CHF₂ |

Causality of Predictions: The predicted chemical shifts for the aromatic protons are based on the experimental data for 3'-bromoacetophenone, with slight downfield shifts anticipated due to the increased electron-withdrawing nature of the -C(=O)CF₂H group compared to the -C(=O)CH₃ group. The proton on the difluoromethyl group is expected to appear as a triplet due to coupling with the two fluorine atoms, with a characteristic large coupling constant (JHF).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (Br, O, F) and the overall electronic distribution.

Table 2: Predicted ¹³C NMR Data for 1-(3-bromophenyl)-2,2-difluoroethanone

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 188 | t, JCF* ≈ 30 Hz | C=O |

| ~ 138 | s | C-1 |

| ~ 136 | s | C-3 |

| ~ 133 | s | C-5 |

| ~ 130 | s | C-6 |

| ~ 128 | s | C-2 |

| ~ 123 | s | C-4 |

| ~ 115 | t, JCF* ≈ 240 Hz | -CHF₂ |

Causality of Predictions: The chemical shifts of the aromatic carbons are predicted based on the spectrum of 3'-bromoacetophenone[4]. The carbonyl carbon is expected to be a triplet due to coupling with the adjacent fluorine atoms. The difluoromethyl carbon will also appear as a triplet with a large carbon-fluorine coupling constant.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[5][6]

Table 3: Predicted ¹⁹F NMR Data for 1-(3-bromophenyl)-2,2-difluoroethanone

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -125 | d, JHF* ≈ 54 Hz | -CHF₂ |

Causality of Predictions: The chemical shift for the difluoromethyl group is predicted based on typical values for α,α-difluoroketones.[7][8] The signal is expected to be a doublet due to coupling with the adjacent proton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 ratio will result in characteristic isotopic patterns for bromine-containing fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum of 1-(3-bromophenyl)-2,2-difluoroethanone

| m/z | Ion | Notes |

| 234/236 | [M]⁺ | Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for bromine. |

| 183/185 | [M - CHF₂]⁺ | Loss of the difluoromethyl radical. |

| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation. |

| 76 | [C₆H₄]⁺ | Phenyl cation. |

Causality of Predictions: The fragmentation pattern is predicted based on the known fragmentation of acetophenones, where cleavage of the bond between the carbonyl carbon and the adjacent carbon is common.[9] The isotopic pattern of bromine will be a key diagnostic feature.[10]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands for 1-(3-bromophenyl)-2,2-difluoroethanone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 1720 | Strong | C=O stretch (ketone) |

| ~ 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| ~ 1200-1000 | Strong | C-F stretch |

| ~ 700-500 | Medium | C-Br stretch |

Causality of Predictions: The predicted vibrational frequencies are based on standard IR correlation tables. The carbonyl stretch is expected at a relatively high wavenumber due to the electron-withdrawing effect of the fluorine atoms. The C-F and C-Br stretches will appear in the fingerprint region.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and spectrometer.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of 1-(3-bromophenyl)-2,2-difluoroethanone in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

A longer acquisition time and a larger number of scans will be required compared to ¹H NMR.

-

-

¹⁹F NMR Acquisition:

-

Acquire the spectrum on a spectrometer equipped with a fluorine probe.

-

Set the spectral width to an appropriate range for fluorinated organic compounds (e.g., -50 to -250 ppm).

-

Use a proton-coupled sequence to observe the H-F coupling.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via an appropriate method (e.g., direct infusion, GC-MS, or LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Infrared Spectroscopy

-

Sample Preparation: Place a small drop of the neat liquid sample between two KBr or NaCl plates.

-

Data Acquisition:

-

Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Scan the mid-IR range (4000-400 cm⁻¹).

-

Collect a sufficient number of scans and co-add them to improve the signal-to-noise ratio.

-

Acquire a background spectrum of the clean plates and subtract it from the sample spectrum.

-

Visualization of Spectroscopic Relationships

The following diagrams illustrate the key relationships between the molecular structure and the expected spectroscopic signals.

Figure 1: Correlation of molecular structure with predicted NMR chemical shifts.

Figure 2: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of 1-(3-bromophenyl)-2,2-difluoroethanone. By leveraging data from analogous structures and fundamental spectroscopic principles, this document offers researchers a reliable reference for the identification and characterization of this important synthetic intermediate. The detailed interpretation of the predicted spectra, coupled with standardized experimental protocols, aims to facilitate its use in drug discovery and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16502, 3'-Bromoacetophenone. Retrieved from [Link].

-

NMR Facility, UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. Retrieved from [Link].

-

SpectraBase. 3'-Bromoacetophenone. Retrieved from [Link].

-

RSC Publishing. Supporting Information for "Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation". Retrieved from [Link].

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link].

-

Chad's Prep (2018). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. YouTube. Retrieved from [Link].

-

Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link].

-

The Organic Chemistry Tutor (2021). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. YouTube. Retrieved from [Link].

-

Michigan State University Department of Chemistry. Infrared Spectrometry. Retrieved from [Link].

-

University of Calgary. IR Absorption Table. Retrieved from [Link].

-

University of Wisconsin-Madison. 19Flourine NMR. Retrieved from [Link].

-

Gräfenstein, J., & Himo, F. (2018). New Frontiers and Developing Applications in 19F NMR. eMagRes, 7(2), 79-91. [Link].

Sources

- 1. 3'-Bromoacetophenone | C8H7BrO | CID 16502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3'-Bromoacetophenone(2142-63-4) 13C NMR spectrum [chemicalbook.com]

- 3. 3'-Bromoacetophenone(2142-63-4) 1H NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. youtube.com [youtube.com]

- 10. asdlib.org [asdlib.org]

An In-Depth Technical Guide to the NMR Spectroscopic Data of 1-(3-bromophenyl)-2,2-difluoroethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 1-(3-bromophenyl)-2,2-difluoroethanone. As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, a thorough understanding of its structural characterization is paramount for researchers in drug development and organic synthesis. This document will delve into the predicted ¹H, ¹³C, and ¹⁹F NMR spectra, offering insights into the chemical shifts, coupling constants, and structural assignments.

Molecular Structure and Numbering Scheme

To facilitate the discussion of the NMR data, the following numbering scheme will be used for the atoms in 1-(3-bromophenyl)-2,2-difluoroethanone.

Caption: Molecular structure and atom numbering of 1-(3-bromophenyl)-2,2-difluoroethanone.

¹H NMR Spectral Data Analysis

The proton NMR spectrum of 1-(3-bromophenyl)-2,2-difluoroethanone is expected to exhibit signals corresponding to the aromatic protons and the proton of the difluoromethyl group. The electron-withdrawing nature of both the bromine atom and the 2,2-difluoroacetyl group will significantly influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum.[1][2][3]

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H9 | 6.0 - 6.5 | Triplet (t) | ²JHF ≈ 50-60 Hz |

| H2 | ~7.9 | Doublet of triplets (dt) or Multiplet (m) | ³JHH ≈ 7-8 Hz, ⁴JHH ≈ 1-2 Hz |

| H6 | ~7.8 | Doublet of triplets (dt) or Multiplet (m) | ³JHH ≈ 7-8 Hz, ⁴JHH ≈ 1-2 Hz |

| H4 | ~7.7 | Triplet (t) | ³JHH ≈ 7-8 Hz |

| H5 | ~7.4 | Triplet (t) | ³JHH ≈ 7-8 Hz |

Rationale and Interpretation:

-

H9 (CHF₂): The proton of the difluoromethyl group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). The significant electron-withdrawing effect of the adjacent carbonyl group and the two fluorine atoms will deshield this proton, causing it to resonate at a relatively downfield position for an aliphatic proton.[1]

-

Aromatic Protons (H2, H4, H5, H6): The protons on the bromophenyl ring will exhibit complex splitting patterns due to ortho, meta, and para couplings between them. The electron-withdrawing difluoroacetyl group will deshield the ortho (H2, H6) and para (H4) protons to the greatest extent. The bromine atom also has an electron-withdrawing inductive effect but a weak electron-donating resonance effect, which will also influence the final chemical shifts. Protons ortho to the bromine (H2, H4) will be deshielded. The combination of these effects leads to the predicted downfield shifts.[2][4] Long-range coupling to the fluorine atoms (⁴JHF and ⁵JHF) might also contribute to the broadening or fine splitting of the aromatic signals, although these couplings are typically small (0.5-3.0 Hz).[5][6]

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The signals will be influenced by the electronegativity of the attached atoms (Br, F, O) and the hybridization of the carbon atoms.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C7 (C=O) | 185 - 195 | Triplet (t) | ²JCF ≈ 20-35 Hz |

| C1 | ~135 | Singlet (s) or fine multiplet | - |

| C3 | ~123 | Singlet (s) | - |

| C5 | ~130 | Singlet (s) or fine multiplet | - |

| C6 | ~128 | Singlet (s) or fine multiplet | - |

| C2 | ~132 | Singlet (s) or fine multiplet | - |

| C4 | ~137 | Singlet (s) or fine multiplet | - |

| C9 (CHF₂) | 110 - 115 | Triplet (t) | ¹JCF ≈ 240-280 Hz |

Rationale and Interpretation:

-

C7 (Carbonyl): The carbonyl carbon will appear at a very downfield chemical shift, characteristic of ketones.[7][8] It is expected to be a triplet due to coupling with the two fluorine atoms two bonds away (²JCF).

-

C9 (CHF₂): This carbon, directly attached to two fluorine atoms, will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), resulting in a triplet. Its chemical shift will be in the region typical for sp³ carbons attached to electronegative atoms.

-

Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the bromine (C3) will be shifted upfield due to the "heavy atom effect".[9] The carbon attached to the carbonyl group (C1) will be deshielded. The other aromatic carbons will have chemical shifts in the typical aromatic region (120-140 ppm).[8][10][11] Long-range C-F couplings (³JCF, ⁴JCF) may lead to further fine splitting of the aromatic carbon signals.[12][13]

¹⁹F NMR Spectral Data Analysis

¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated compounds. The large chemical shift range of ¹⁹F provides excellent signal dispersion.

Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| F11, F12 | -110 to -130 | Doublet (d) | ²JHF ≈ 50-60 Hz |

Rationale and Interpretation:

-

F11, F12 (CHF₂): The two fluorine atoms of the difluoromethyl group are chemically equivalent and will therefore give a single signal in the ¹⁹F NMR spectrum. This signal will be split into a doublet by the adjacent proton (²JHF). The chemical shift is expected in the typical range for difluoromethyl groups attached to a carbonyl.[14][15][16] Long-range couplings to the aromatic protons are also possible but are generally smaller.[17]

Experimental Protocol: NMR Sample Preparation and Data Acquisition

A standardized and well-documented experimental protocol is crucial for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of 1-(3-bromophenyl)-2,2-difluoroethanone into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Chloroform-d is a common choice for its good solubilizing properties and relatively simple residual solvent signal.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the ¹H and ¹³C spectra (δ = 0.00 ppm). For ¹⁹F NMR, an external reference such as CFCl₃ can be used, or the spectrometer can be referenced internally to a known fluorine-containing solvent peak if applicable.

-

Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.

-

-

NMR Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Tune and match the probe for the respective nuclei (¹H, ¹³C, ¹⁹F).

-

-

Data Acquisition Parameters:

-

¹H NMR:

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 10 ppm).

-

Use a 30° or 45° pulse angle.

-

Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate relaxation of the nuclei.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Use a wider spectral width (e.g., 0 to 220 ppm).

-

Employ proton decoupling (e.g., broadband decoupling) to simplify the spectrum and enhance the signal-to-noise ratio.

-

A 90° pulse angle is typically used.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.

-

A larger number of scans (e.g., 128 or more) is usually required due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR:

-

Set the spectral width to encompass the expected fluorine chemical shifts (e.g., -50 to -250 ppm).

-

A 45° or 90° pulse angle can be used.

-

A relaxation delay of 1-2 seconds is generally sufficient.

-

A moderate number of scans (e.g., 16-64) is typically adequate due to the high sensitivity of the ¹⁹F nucleus.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal or external standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and measure the coupling constants.

-

Visualization of Key NMR Interactions

The following diagram illustrates the key spin-spin coupling interactions that determine the multiplicity of the signals in the NMR spectra of 1-(3-bromophenyl)-2,2-difluoroethanone.

Caption: Key J-coupling interactions in 1-(3-bromophenyl)-2,2-difluoroethanone.

Conclusion

This in-depth technical guide provides a detailed prediction and interpretation of the ¹H, ¹³C, and ¹⁹F NMR spectra of 1-(3-bromophenyl)-2,2-difluoroethanone. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental protocol offers a robust framework for acquiring high-quality NMR data, ensuring accuracy and reproducibility in research and development settings. The principles and data presented herein serve as a valuable resource for scientists working with fluorinated aromatic compounds.

References

-

Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

-

Morrow, J. R., & Bowers, C. R. (2010). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Journal of the American Chemical Society, 132(41), 14164–14167. Retrieved from [Link]

-

LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

- Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.

-

LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Laukens, K., et al. (2006). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Nucleic Acids Research, 34(1), 209-218. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Retrieved from [Link]

-

Weigert, F. J., & Roberts, J. D. (1971). Long-range carbon–fluorine scalar coupling in some fluorinated aromatic compounds. Journal of the Chemical Society, Chemical Communications, (16), 949-950. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Schweizer, S., et al. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Chemical Communications, 55(10), 1361-1364. Retrieved from [Link]

-

Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). Characterization of Six Bond Carbon-Fluorine Coupling in 4-Fluorochalcones. Journal of Undergraduate Chemistry Research, 22(4), 99-102. Retrieved from [Link]

-

Ebraheem, K. A. K., & Shaw, G. (1987). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of Biochemistry, 19(5), 459-463. Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Elguero, J., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(12), 2154. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. Long-range carbon–fluorine scalar coupling in some fluorinated aromatic compounds - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. westmont.edu [westmont.edu]

- 14. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. 19F [nmr.chem.ucsb.edu]

- 17. Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC09987A [pubs.rsc.org]

stability of 1-(3-bromophenyl)-2,2-difluoroethanone

An In-depth Technical Guide to the Chemical Stability of 1-(3-Bromophenyl)-2,2-difluoroethanone

Introduction

1-(3-bromophenyl)-2,2-difluoroethanone is a fluorinated aromatic ketone of increasing interest in medicinal chemistry and organic synthesis. The incorporation of a difluoromethyl ketone moiety is a strategic design element in developing bioactive molecules, leveraging the unique properties of fluorine to modulate factors like metabolic stability, lipophilicity, and binding affinity.[1][2] The presence of the bromine atom on the phenyl ring further provides a versatile handle for synthetic modifications, such as cross-coupling reactions.[3] Understanding the inherent chemical stability of this building block is paramount for its effective use in drug discovery pipelines, ensuring the integrity of intermediates, and predicting the long-term stability of final active pharmaceutical ingredients (APIs).

This guide provides a comprehensive analysis of the stability profile of 1-(3-bromophenyl)-2,2-difluoroethanone. We will explore its fundamental physicochemical properties, delve into its susceptibility to degradation under various stress conditions, propose plausible degradation pathways, and outline robust analytical and experimental protocols for its assessment. The insights herein are designed to equip researchers with the foundational knowledge required to confidently handle, store, and utilize this valuable synthetic intermediate.

Physicochemical and Handling Profile

A foundational understanding of the molecule's properties is the first step in any stability assessment. The high electronegativity of the fluorine atoms and the presence of the bromine atom significantly influence the molecule's electronic and physical characteristics.

Table 1: Physicochemical Properties of 1-(3-bromophenyl)-2,2-difluoroethanone

| Property | Value | Source |

| CAS Number | 1002356-02-6 | [4] |

| Molecular Formula | C₈H₅BrF₂O | [4] |

| Molecular Weight | 235.03 g/mol | [4] |

| Appearance | Not specified, likely a solid or oil | - |

| Storage Conditions | Inert atmosphere, 2-8°C | [4] |

| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids | [5] |

The recommended storage conditions—refrigeration under an inert atmosphere—provide the first critical insight: the compound may be sensitive to ambient temperature, oxygen, or humidity.[4] The incompatibility with strong acids, bases, and oxidizing agents is typical for ketones and organohalogens and informs the design of forced degradation studies.[5]

Predicted Degradation Pathways and Mechanistic Insights

The chemical structure of 1-(3-bromophenyl)-2,2-difluoroethanone features several potential sites for chemical transformation. The primary points of reactivity are the electrophilic carbonyl carbon, the C-F bonds activated by the adjacent carbonyl, and the C-Br bond on the aromatic ring.

Hydrolytic Degradation (Acidic and Basic Conditions)

The ketone functional group is susceptible to hydrolysis, a process that can be catalyzed by both acid and base.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the primary reaction is expected to be nucleophilic attack by a hydroxide ion at the highly electrophilic carbonyl carbon. While the C-F bond is intrinsically strong, the α,α-difluoro substitution pattern can influence the reaction pathway.[6] The resulting tetrahedral intermediate could undergo several transformations, potentially leading to cleavage of the acyl-carbon bond to form 3-bromobenzoic acid and difluoromethane derivatives. The α-hydrogen is not acidic, precluding typical enolate-mediated reactions seen in other ketones.[7]

-

Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen is protonated, further enhancing the electrophilicity of the carbonyl carbon. This facilitates attack by water, a weaker nucleophile. The subsequent reaction pathway would be similar to the base-catalyzed route, ultimately leading to the formation of 3-bromobenzoic acid.

Caption: Proposed hydrolytic degradation pathways under basic and acidic conditions.

Photodegradation

Aromatic ketones are known to absorb UV radiation, which can promote them to excited states and initiate photochemical reactions.[8][9] Furthermore, aryl halides can undergo photolytic cleavage of the carbon-halogen bond. For 1-(3-bromophenyl)-2,2-difluoroethanone, two primary photolytic degradation pathways are plausible:

-

Photodebromination: The C-Br bond is significantly weaker than the C-F and C-H bonds and is a likely site for homolytic cleavage upon UV irradiation. This would generate a phenyl radical intermediate, which could then abstract a hydrogen atom from the solvent or other molecules to yield 2,2-difluoroacetophenone. This mechanism is a known degradation pathway for other brominated aromatic compounds.[10]

-

Ketone-Mediated Reactions: The excited triplet state of the ketone could participate in photoreduction reactions, especially in the presence of hydrogen-donating solvents (e.g., isopropanol), potentially leading to the formation of the corresponding secondary alcohol.[11]

Caption: Potential photolytic degradation pathways for the target compound.

Thermal Degradation

While organofluorine compounds are generally recognized for their high thermal stability due to the strength of the C-F bond, the overall stability of a molecule is dictated by its weakest link.[6][12] At elevated temperatures, decomposition could occur, potentially liberating hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen bromide.[13] High thermal stress could also induce polymerization or other complex decomposition reactions.

Oxidative Degradation

The molecule lacks highly susceptible functional groups for mild oxidation, such as aldehydes or activated alkyl chains. The aromatic ring and the ketone group are relatively robust. However, under forcing conditions with strong oxidizing agents (e.g., H₂O₂ with potential metal catalysts), degradation could be initiated. Potential reactions include hydroxylation of the aromatic ring or, under extreme conditions, ring-opening.

Protocol for Forced Degradation Studies

A forced degradation or stress testing study is essential to identify likely degradation products and establish the stability-indicating nature of analytical methods.[14] The following protocols are based on standard industry practices and ICH guidelines.[15]

Experimental Workflow

The overall workflow involves exposing the compound to various stress conditions in parallel, followed by analysis to determine the extent of degradation and profile the resulting products.

Caption: General experimental workflow for forced degradation studies.

Step-by-Step Methodologies

Objective: To achieve 5-20% degradation of the parent compound to facilitate the reliable detection of degradation products.

1. Preparation of Stock Solution:

-

Prepare a stock solution of 1-(3-bromophenyl)-2,2-difluoroethanone at approximately 1 mg/mL in a suitable solvent mixture, such as acetonitrile/water (1:1), to ensure solubility.

2. Hydrolytic Conditions:

-

Acidic: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate in a water bath at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

Basic: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration 0.1 M). Keep at room temperature (25°C), as base-catalyzed reactions are often rapid. Withdraw aliquots at 30 min, 1, 2, and 4 hours. Neutralize with 0.1 M HCl before analysis.

3. Oxidative Conditions:

-

Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (final concentration 3%). Keep at room temperature, protected from light. Withdraw aliquots at 2, 6, 12, and 24 hours.

4. Thermal Stress:

-

Place a known quantity of the solid compound in a vial and store it in an oven at 80°C. At specified time points (e.g., 1, 3, 7 days), withdraw a sample, dissolve it in the initial solvent to the target concentration, and analyze.

5. Photostability:

-

Expose a solution of the compound (e.g., 0.1 mg/mL in ACN:H₂O) in a photostable, transparent container to a light source conforming to ICH Q1B guidelines.[16] The total exposure should be not less than 1.2 million lux hours and 200 watt hours/m² of near UV energy.

-

Run a parallel control sample protected from light (e.g., wrapped in aluminum foil) to differentiate between photolytic and thermal degradation.

Table 2: Summary of Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Temperature | Duration (Typical) | Potential Primary Degradant |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 2-24 h | 3-Bromobenzoic acid |

| Base Hydrolysis | 0.1 M NaOH | Room Temp | 0.5-4 h | 3-Bromobenzoic acid |

| Oxidation | 3% H₂O₂ | Room Temp | 2-24 h | Ring-hydroxylated species |

| Thermal (Solid) | Dry Heat | 80°C | 1-7 days | Decomposition/Polymeric products |

| Photolytic | ICH Q1B Light Source | Controlled | N/A | 2,2-Difluoroacetophenone |

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is required to separate and quantify the parent compound from any potential degradation products.[15] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with photodiode array (PDA) and mass spectrometric (MS) detection is the gold standard.

Proposed HPLC-UV/MS Method

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: PDA detector scanning from 200-400 nm (quantification at λmax, likely ~254 nm); followed by in-line Mass Spectrometer (ESI+) for peak identification.

-

Injection Volume: 10 µL

Method Validation: This method must be validated for specificity (peak purity analysis using PDA), linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines to ensure it is fit for purpose.

Conclusions and Recommendations

1-(3-bromophenyl)-2,2-difluoroethanone is a molecule of significant synthetic utility. However, its stability profile reflects the reactivity inherent in its structure.

-

Key Stability Liabilities: The compound is predicted to be most susceptible to hydrolysis under both acidic and basic conditions, likely degrading to 3-bromobenzoic acid. Photodegradation via debromination is also a significant concern.

-

Storage and Handling: The material should be stored as recommended at 2-8°C under an inert atmosphere and protected from light to minimize degradation.[4] Contact with strong acids, bases, and oxidizing agents should be avoided during storage and in reaction workups where the compound is intended to be preserved.

-

Further Research: The protocols outlined in this guide provide a robust framework for a comprehensive experimental stability study. Such a study is essential to confirm the predicted degradation pathways, identify any unknown degradants, and fully validate a stability-indicating analytical method for quality control purposes.

By understanding these stability characteristics, researchers can mitigate risks of degradation, ensure the quality of their synthetic work, and build a more complete data package for any regulatory filings involving this compound.

References

-

Pesnot, T., et al. (2021). The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. ChemBioChem. Available at: [Link]

-

Köppen, R., et al. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. Chemosphere. Available at: [Link]

-

Singh, R. P., et al. (n.d.). Divergent reactivity profile of α,α‐difluoroenolates. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). CN102531870A - Preparation method of 2,4-difluoroacetophenone.

-

Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. Retrieved from [Link]

-

Almeida, D., et al. (2022). Atmospheric Degradation of Two Hydrofluoroketones: Theoretical Rate Constants for the Gas-Phase OH-Oxidation of HFK-447mcc and HFK-465mc. MDPI. Available at: [Link]

-

Olsen, B. A., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences. Available at: [Link]

-

CORE. (n.d.). Photochemical reactions of aromatic aldehydes and ketones. Retrieved from [Link]

-